molecular formula C13H18N2 B583114 1-(4-methyl-1H-indol-3-yl)butan-2-amine CAS No. 28289-30-7

1-(4-methyl-1H-indol-3-yl)butan-2-amine

Cat. No.: B583114
CAS No.: 28289-30-7
M. Wt: 202.30 g/mol
InChI Key: XKHCIOVNXOVPIK-UHFFFAOYSA-N
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Description

4-Methyl-.alpha.-Ethyltryptamine, also known as 4-Methyl-α-ethyltryptamine, is a synthetic compound belonging to the tryptamine class. It is a putative stimulant, psychedelic, and entactogen drug. This compound is structurally related to other tryptamines and is often sold online as a "research chemical" . It has been studied for its potential effects on the central nervous system and its interactions with various neurotransmitter systems.

Scientific Research Applications

4-Methyl-alpha

    Chemistry: It is used as a reference compound in the study of tryptamine derivatives and their chemical properties.

    Biology: Research has focused on its interactions with neurotransmitter systems, particularly serotonin receptors.

    Medicine: Although not approved for medical use, it has been investigated for its potential therapeutic effects in treating psychiatric disorders.

    Industry: Its use in industry is limited due to its classification as a research chemical.

Future Directions

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . Therefore, there is an immeasurable potential to be explored for newer therapeutic possibilities.

Biochemical Analysis

Biochemical Properties

1-(4-Methyl-1H-indol-3-yl)butan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines, including neurotransmitters such as serotonin, dopamine, and norepinephrine. The compound inhibits the activity of MAO, leading to increased levels of these neurotransmitters in the brain. Additionally, this compound binds to serotonin receptors, particularly the 5-HT2A receptor, which is implicated in the modulation of mood, cognition, and perception .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell signaling pathways by activating serotonin receptors, leading to changes in intracellular signaling cascades. This activation can result in altered gene expression and modulation of cellular metabolism. The compound has been shown to affect the release of neurotransmitters, thereby influencing synaptic transmission and neuronal communication. Additionally, this compound can impact the function of immune cells, potentially modulating immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to serotonin receptors, particularly the 5-HT2A receptor, leading to receptor activation and subsequent intracellular signaling. This binding triggers a cascade of events, including the activation of second messenger systems such as phospholipase C and the release of intracellular calcium ions. These signaling events ultimately result in changes in gene expression and modulation of cellular functions. Additionally, this compound inhibits the activity of monoamine oxidase, preventing the breakdown of neurotransmitters and leading to increased levels of serotonin, dopamine, and norepinephrine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to enhance cognitive function and mood, while higher doses can lead to adverse effects such as anxiety, agitation, and hallucinations. Threshold effects have been observed, where a certain dosage is required to elicit noticeable effects. Toxicity studies have indicated that extremely high doses of this compound can result in neurotoxicity and damage to specific brain regions .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by the liver, where it undergoes oxidative deamination by monoamine oxidase to form corresponding metabolites. These metabolites are further processed by other enzymes, including cytochrome P450 enzymes, leading to the formation of various metabolites that are eventually excreted from the body. The compound’s interaction with these metabolic pathways can influence metabolic flux and alter metabolite levels in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it can be transported by serotonin transporters and other membrane-bound proteins. The distribution of the compound within tissues is influenced by its affinity for specific receptors and binding proteins, leading to its accumulation in certain regions of the brain and other tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can localize to specific compartments within cells, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-.alpha.-Ethyltryptamine typically involves the alkylation of tryptamine derivatives. One common method includes the reaction of 4-methylindole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for 4-Methyl-.alpha.-Ethyltryptamine are not well-documented due to its status as a designer drug and research chemical. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-.alpha.-Ethyltryptamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce a variety of substituted tryptamines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-.alpha.-Ethyltryptamine is unique due to its specific substitution pattern on the indole ring, which influences its pharmacological properties. Compared to other tryptamines, it has a distinct profile of activity at serotonin receptors, contributing to its unique effects on the central nervous system .

Properties

IUPAC Name

1-(4-methyl-1H-indol-3-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-3-11(14)7-10-8-15-12-6-4-5-9(2)13(10)12/h4-6,8,11,15H,3,7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHCIOVNXOVPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CNC2=CC=CC(=C21)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726715
Record name alpha-Ethyl-4-methyl-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28289-30-7
Record name α-Ethyl-4-methyl-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28289-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-alpha-ethyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028289307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Ethyl-4-methyl-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-.ALPHA.-ETHYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBF4N6JJ4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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